2-Isopropoxybenzaldehyde oxime
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Overview
Description
2-Isopropoxybenzaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This compound is derived from 2-isopropoxybenzaldehyde, where the aldehyde group is converted into an oxime group. Oximes are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropoxybenzaldehyde oxime can be synthesized through the reaction of 2-isopropoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction is as follows:
2-Isopropoxybenzaldehyde+Hydroxylamine Hydrochloride→2-Isopropoxybenzaldehyde Oxime+HCl
Industrial Production Methods: Industrial production of oximes often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Microwave-assisted synthesis and solvent-free conditions have also been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to form nitroso compounds or nitriles.
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, such as the Beckmann rearrangement, to form amides or nitriles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.
Substitution: Acidic or basic conditions can facilitate the Beckmann rearrangement.
Major Products Formed:
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Amides or nitriles
Scientific Research Applications
2-Isopropoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Isopropoxybenzaldehyde oxime involves its interaction with molecular targets through the oxime group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby reversing the toxic effects of nerve agents .
Comparison with Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the isopropoxy group.
Acetophenone oxime: Contains a methyl group instead of the isopropoxy group.
2-Hydroxybenzaldehyde oxime: Contains a hydroxyl group instead of the isopropoxy group.
Uniqueness: 2-Isopropoxybenzaldehyde oxime is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different physical, chemical, and biological properties compared to other oximes .
Properties
IUPAC Name |
N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGONDVWPDMQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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